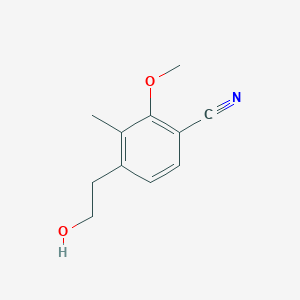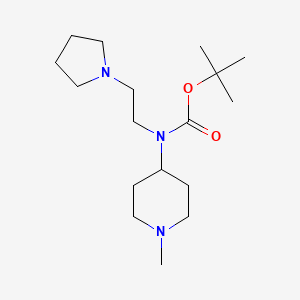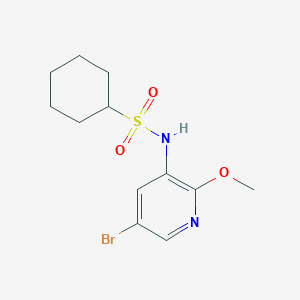
1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine typically involves the reaction of imidazole derivatives with trimethylsilyl-protected intermediates. One common method includes the use of 2-trimethylsilylethoxymethyl chloride as a starting material, which reacts with imidazole under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it into different imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring.
Wissenschaftliche Forschungsanwendungen
1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as catalysts or polymers.
Wirkmechanismus
The mechanism by which 1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The imidazole ring can interact with active sites of enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
1-(Trimethylsilyl)imidazole: This compound is similar but lacks the ethoxymethyl group.
2-Trimethylsilyl-1H-imidazole: Another related compound with a different substitution pattern on the imidazole ring.
Uniqueness: 1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine is unique due to the presence of both the trimethylsilyl and ethoxymethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.
Eigenschaften
Molekularformel |
C9H19N3OSi |
|---|---|
Molekulargewicht |
213.35 g/mol |
IUPAC-Name |
1-(2-trimethylsilylethoxymethyl)imidazol-4-amine |
InChI |
InChI=1S/C9H19N3OSi/c1-14(2,3)5-4-13-8-12-6-9(10)11-7-12/h6-7H,4-5,8,10H2,1-3H3 |
InChI-Schlüssel |
IZLXHNPTVJFXAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide](/img/structure/B13868397.png)


![Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B13868420.png)
![(2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B13868424.png)

![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)



![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)



